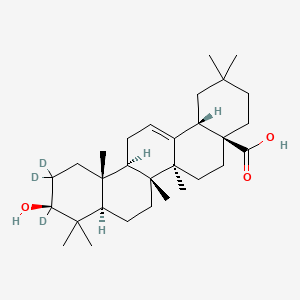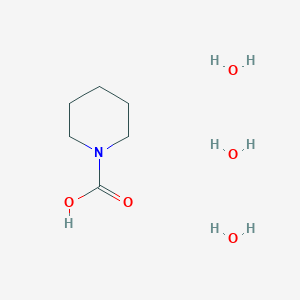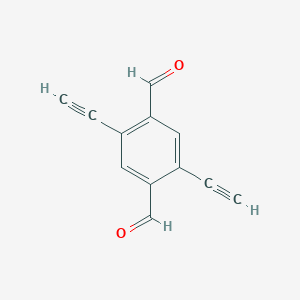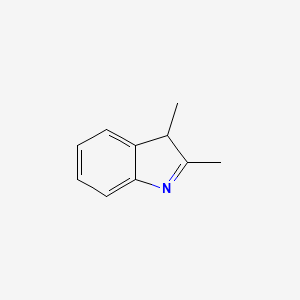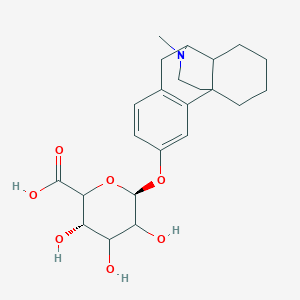
Dextrorphan O-|A-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dextrorphan O-|A-D-Glucuronide is a metabolite of dextrorphan, which is itself a metabolite of dextromethorphan. This compound is formed in the liver through the process of glucuronidation, a major metabolic pathway that aids in the excretion of toxic substances, drugs, and other compounds that cannot be used as energy sources .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dextrorphan O-|A-D-Glucuronide is synthesized through the glucuronidation of dextrorphan. This process involves the enzyme uridine diphosphate-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to dextrorphan. The reaction typically occurs in the liver and requires the presence of UDP-glucuronic acid as a co-substrate .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of the compound from biological samples. The compound is stable during and after the extraction process, in plasma at room temperature, and after multiple freeze-thaw cycles . Direct analysis of intact this compound can be achieved through protein precipitation methods .
Analyse Des Réactions Chimiques
Types of Reactions
Dextrorphan O-|A-D-Glucuronide primarily undergoes glucuronidation, a conjugation reaction that attaches glucuronic acid to dextrorphan. This reaction is catalyzed by UGT enzymes .
Common Reagents and Conditions
The glucuronidation reaction requires UDP-glucuronic acid and the presence of UGT enzymes. The reaction typically occurs under physiological conditions in the liver .
Major Products Formed
The major product formed from the glucuronidation of dextrorphan is this compound .
Applications De Recherche Scientifique
Dextrorphan O-|A-D-Glucuronide has several scientific research applications:
Pharmacokinetics: It is used in studies to understand the metabolism and excretion of dextrorphan and dextromethorphan.
Toxicology: The compound is studied to assess the detoxification pathways of various drugs and toxic substances.
Analytical Chemistry: It serves as a reference standard in the quantification and analysis of glucuronide metabolites.
Mécanisme D'action
Dextrorphan O-|A-D-Glucuronide exerts its effects through the process of glucuronidation, which facilitates the excretion of dextrorphan. Dextrorphan itself is an NMDA receptor antagonist and sigma-1 receptor agonist, contributing to its psychoactive effects . The glucuronidation process does not alter the pharmacological activity of dextrorphan but aids in its excretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dextromethorphan: The parent compound of dextrorphan, used as a cough suppressant and in high doses, a dissociative hallucinogen.
Levorphanol: The levorotatory enantiomer of racemorphan, an opioid analgesic.
3-Hydroxymorphinan: A minor metabolite of dextrorphan, formed through N-demethylation.
Uniqueness
Dextrorphan O-|A-D-Glucuronide is unique due to its role in the detoxification and excretion of dextrorphan. Unlike its parent compound, dextrorphan, which has significant pharmacological activity, this compound primarily serves as a means to facilitate the removal of dextrorphan from the body .
Propriétés
Formule moléculaire |
C23H31NO7 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
(3S,6S)-3,4,5-trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H31NO7/c1-24-9-8-23-7-3-2-4-14(23)16(24)10-12-5-6-13(11-15(12)23)30-22-19(27)17(25)18(26)20(31-22)21(28)29/h5-6,11,14,16-20,22,25-27H,2-4,7-10H2,1H3,(H,28,29)/t14?,16?,17?,18-,19?,20?,22+,23?/m0/s1 |
Clé InChI |
YQAUTKINOXBFCA-WXBCIEEXSA-N |
SMILES isomérique |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O[C@H]5C(C([C@@H](C(O5)C(=O)O)O)O)O |
SMILES canonique |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


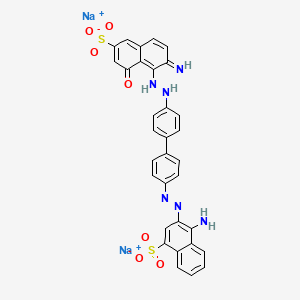

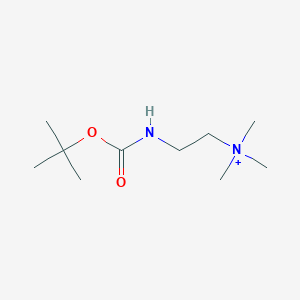
![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)
![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)
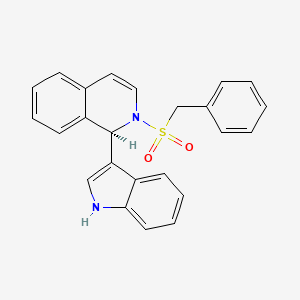
![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)
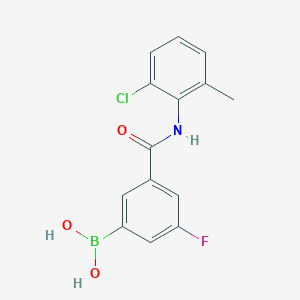
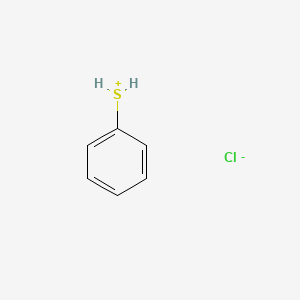
![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)
